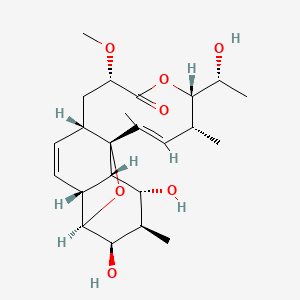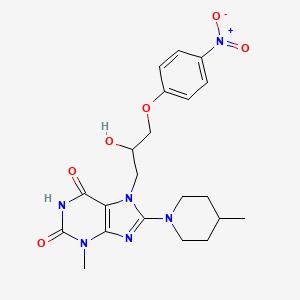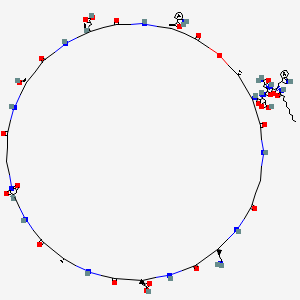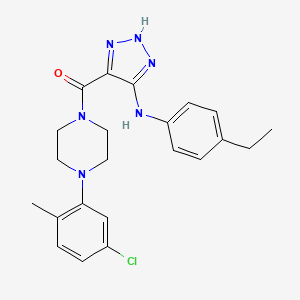
Nodusmicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nodusmicin is a 23-membered macrolide antibiotic isolated as a co-metabolite of nargenicin from Nocardia sp. CS682 . It is structurally similar to nargenicin but lacks the characteristic pyrrole ester . This compound is active against both aerobic and anaerobic bacteria, although its activity against drug-resistant bacteria is lower than that of nargenicin .
Métodos De Preparación
Nodusmicin is typically isolated from the fermentation broth of Nocardia sp. CS682 . The preparation involves culturing the bacteria under specific conditions to produce the compound, followed by extraction and purification processes . The synthetic route involves the use of meso diol, which is partially etherified and then oxidized to form the enone . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Nodusmicin undergoes various chemical reactions, including acetylation, which has been shown to play a significant role in its bioactivity . The acetylation of this compound at the 18-OH position is catalyzed by the enzyme NgnL in the presence of acetyl-CoA . This reaction results in the formation of 18-O-acetyl-nodusmicin . Other reactions include oxidation and reduction, which can modify its biological activity and stability .
Aplicaciones Científicas De Investigación
Nodusmicin has several scientific research applications. It is used as an antibiotic against both Gram-positive and Gram-negative bacteria . Its unique structure makes it a valuable compound for studying macrolide antibiotics and their mechanisms of action . In addition, this compound is used in the development of new antibiotics and in research focused on overcoming antibiotic resistance . Its acetylated derivative, 18-O-acetyl-nodusmicin, has been studied for its enhanced bioactivity and stability .
Mecanismo De Acción
Nodusmicin exerts its effects by inhibiting bacterial protein synthesis . It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action disrupts bacterial growth and replication, leading to cell death . The molecular targets of this compound include the 50S subunit of the bacterial ribosome .
Comparación Con Compuestos Similares
Nodusmicin is structurally similar to nargenicin, luminamycin, lustromycin, branimycin, steptoseomycin, and coloradocin . These compounds share the core macrocyclic lactone structure but differ in their functional groups and bioactivities . This compound’s lack of the pyrrole ester distinguishes it from nargenicin and contributes to its unique biological properties . Compared to nargenicin, this compound has lower activity against drug-resistant bacteria but remains a valuable antibiotic for research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H34O7 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |
InChI |
InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8+/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1 |
Clave InChI |
LUCYVUUQBYQHOV-JDYHGCSWSA-N |
SMILES isomérico |
C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)\C |
SMILES canónico |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109919.png)

![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109929.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)


![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)


![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14109966.png)
![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)
![3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B14109984.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
